molecular formula C20H17N3 B14086769 2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile

2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile

Cat. No.: B14086769
M. Wt: 299.4 g/mol
InChI Key: OJLTZEGSNHXDKE-GGWOSOGESA-N
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Description

2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a conjugated diene system terminating in a malononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, is first functionalized with a dimethylamino group through electrophilic aromatic substitution.

    Conjugated Diene Formation: The functionalized naphthalene is then subjected to a series of reactions to introduce the conjugated diene system. This can be achieved through Wittig or Horner-Wadsworth-Emmons reactions.

    Malononitrile Introduction: Finally, the malononitrile group is introduced via a Knoevenagel condensation reaction with the conjugated diene intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the conjugated diene system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or the conjugated diene system, resulting in the formation of amines or reduced alkenes.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

Biology

In biological research, derivatives of this compound may be explored for their fluorescence properties, making them useful as fluorescent probes or markers.

Medicine

In medicine, the compound’s derivatives could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

Industrially, the compound may be used as an intermediate in the synthesis of more complex organic molecules or materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated diene system and the dimethylamino group play crucial roles in these interactions, influencing the compound’s electronic distribution and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2E4E)-5-(6-(dimethylamino)phenyl)penta-24-dien-1-ylidene)malononitrile
  • 2-((2E4E)-5-(6-(dimethylamino)benzyl)penta-24-dien-1-ylidene)malononitrile

Uniqueness

The unique combination of the naphthalene ring, dimethylamino group, and conjugated diene system in 2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile sets it apart from similar compounds. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and fluorescence.

Properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

2-[(2E,4E)-5-[6-(dimethylamino)naphthalen-2-yl]penta-2,4-dienylidene]propanedinitrile

InChI

InChI=1S/C20H17N3/c1-23(2)20-11-10-18-12-16(8-9-19(18)13-20)6-4-3-5-7-17(14-21)15-22/h3-13H,1-2H3/b5-3+,6-4+

InChI Key

OJLTZEGSNHXDKE-GGWOSOGESA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C=C/C=C(C#N)C#N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=CC=CC=C(C#N)C#N

Origin of Product

United States

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